molecular formula C9H8F3NO2 B1350601 4-Methoxy-3-(trifluoromethyl)benzamide CAS No. 261951-86-4

4-Methoxy-3-(trifluoromethyl)benzamide

Cat. No. B1350601
CAS RN: 261951-86-4
M. Wt: 219.16 g/mol
InChI Key: HCCSFTCLDDNWRP-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethyl)benzamide, also known as 4-MTFB, is a versatile compound with a wide range of applications in scientific research. It is a synthetic compound that is derived from the reaction of 4-methoxybenzamide and trifluoromethylbenzene. 4-MTFB is a highly polar, water-soluble compound that can be used in a variety of laboratory experiments.

Scientific Research Applications

Drug Development

The trifluoromethyl group, which is present in 4-Methoxy-3-(trifluoromethyl)benzamide, is found in many FDA-approved drugs . This group contributes to the pharmacological activities of these compounds . Therefore, 4-Methoxy-3-(trifluoromethyl)benzamide could potentially be used in the development of new drugs.

Treatment of Migraines

Compounds containing the trifluoromethyl group have been associated with the treatment of migraines . During a migraine attack, levels of CGRP rise in the cranial circulation, and CGRP has been shown to cause migraine-like headaches .

Cell Proliferation and Apoptosis

Trifluoromethyl-containing compounds are involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism . This suggests that 4-Methoxy-3-(trifluoromethyl)benzamide could potentially be used in research related to these cellular processes.

Proteomics Research

4-Methoxy-3-(trifluoromethyl)benzamide is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, identify proteins, and investigate the properties of proteins.

Synthesis of Derivatives

4-Methoxy-3-(trifluoromethyl)benzamide can be used in the synthesis of other chemical compounds . For example, it has been used in the synthesis of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives .

Agrochemicals and Catalysis

Organofluorine chemistry, which includes compounds like 4-Methoxy-3-(trifluoromethyl)benzamide, has applications in agrochemicals and catalysis . The unique properties of fluorine-containing compounds make them useful in these fields .

properties

IUPAC Name

4-methoxy-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-7-3-2-5(8(13)14)4-6(7)9(10,11)12/h2-4H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCSFTCLDDNWRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379502
Record name 4-Methoxy-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(trifluoromethyl)benzamide

CAS RN

261951-86-4
Record name 4-Methoxy-3-(trifluoromethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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